1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

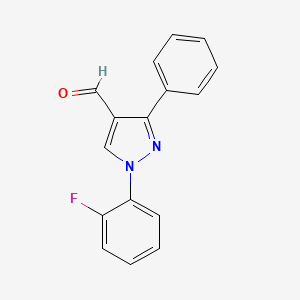

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a fluorine atom at the ortho position of the phenyl ring (R1) and a phenyl group at position 3 (R3), with an aldehyde functional group at position 2. This compound is synthesized via microwave-assisted methods, which improve reaction efficiency and yield compared to traditional heating . Structural validation using techniques like X-ray crystallography and NMR confirms the pyrazole core and substituent orientations .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMVNNHXLUGVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Hydrazines with Diketones

This method involves reacting 2-fluorobenzyl hydrazine with a phenyl-substituted diketone (e.g., 1,3-diphenylpropane-1,3-dione) under acidic conditions. The reaction proceeds via cyclization to form the pyrazole ring, with substituents directed by the diketone and hydrazine components.

Key Steps :

-

Hydrazone Formation : 2-Fluorobenzyl hydrazine reacts with a phenyl-substituted diketone to form a hydrazone intermediate.

-

Cyclization : Acidic conditions (e.g., ethanol/HCl) facilitate cyclization, yielding the parent pyrazole.

Example Reaction Pathway :

Advantages :

-

Direct introduction of substituents at N1 and C3.

-

Scalable for industrial production.

Limitations :

-

Requires precise control of stoichiometry to avoid side products.

-

Diketones with bulky substituents may reduce yields.

Cross-Coupling Reactions

For complex substituents, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 2-fluorophenyl group. This approach requires a halogenated pyrazole precursor.

Key Steps :

-

Halogenation : Bromination or iodination at N1 of 3-phenylpyrazole.

-

Coupling : Reaction with 2-fluorophenyl boronic acid under Pd catalysis.

Example Reaction Pathway :

Advantages :

-

High regioselectivity for N1 substitution.

-

Suitable for sterically hindered substituents.

Limitations :

-

Requires expensive catalysts and ligands.

-

Lower yields compared to condensation methods.

Formylation at C4

The formyl group is introduced via the Vilsmeier-Haack reaction , a gold-standard method for electrophilic formylation of aromatic systems.

Vilsmeier-Haack Reaction

This method employs the Vilsmeier reagent (generated from POCl₃ and DMF) to formylate the pyrazole at C4.

Procedure :

-

Reagent Preparation : POCl₃ is added dropwise to DMF at 0°C, forming the Vilsmeier complex.

-

Formylation : The pyrazole is dissolved in DMF, and the Vilsmeier reagent is added. The mixture is heated (60–70°C) for 3–4 hours.

-

Work-Up : Quenching with ice, neutralization with NaOH, and recrystallization from chloroform yields the aldehyde.

Example Reaction Pathway :

Optimized Conditions :

Mechanistic Insights :

-

The Vilsmeier reagent acts as an electrophilic formylating agent.

-

Electron-donating groups (e.g., phenyl) activate C4 for substitution.

Advantages :

-

High regioselectivity for C4.

-

Compatible with fluorinated substituents.

Challenges :

-

Exothermic reaction requires careful temperature control.

-

POCl₃ is corrosive and moisture-sensitive.

Alternative Formylation Methods

While less common, oxidation of 4-hydroxymethyl pyrazoles or Gattermann-Koch reactions are explored.

Oxidation of Alcohols

PCC (pyridinium chlorochromate) in dichloromethane oxidizes 4-hydroxymethyl pyrazoles to aldehydes.

Procedure :

-

Oxidation : 4-Hydroxymethyl pyrazole is treated with PCC in CH₂Cl₂ at room temperature.

-

Purification : Filtration through silica gel and elution with hexane/EtOAc.

Example Reaction Pathway :

Yield : 55–57% for substituted pyrazoles.

Advantages :

-

Mild conditions suitable for sensitive substrates.

Limitations :

-

Requires pre-synthesis of the alcohol intermediate.

-

Lower yields compared to Vilsmeier-Haack.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 55–80 | High | High |

| Oxidation (PCC) | PCC, CH₂Cl₂ | 55–57 | Moderate | Moderate |

| Cross-Coupling | Pd catalyst, boronic acid | 40–60 | High | Low |

Key Observations :

-

Vilsmeier-Haack dominates due to high yields and direct formylation.

-

Oxidation is secondary, reserved for substrates incompatible with Vilsmeier conditions.

-

Cross-Coupling is niche, suited for complex aryl groups.

Spectroscopic and Analytical Data

The final product is characterized via:

NMR Spectroscopy

-

¹H NMR (δ, ppm) :

-

Aldehyde proton: 9.8–10.0 (s, 1H).

-

Aromatic protons: 7.2–7.8 (m, 9H).

-

-

¹³C NMR : Aldehyde carbon at ~190 ppm.

IR Spectroscopy

-

C=O Stretch : ~1670–1680 cm⁻¹.

-

C–H (Aldehyde) : ~2820 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺) : m/z 284.27 (C₁₆H₁₁FN₂O).

Industrial and Research Applications

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often involving the use of a catalyst or a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

The search results provide information on different fluorophenyl pyrazole carbaldehydes, but not specifically on the applications of "1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde." However, they do offer insights into similar compounds and their uses, which can help infer potential applications.

Note: There is a similar compound called 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, which has some information available . Also, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is another similar compound with known applications .

Chemical Information

- This compound :

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde :

- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Potential Applications Based on Related Compounds

While specific applications for "this compound" are not detailed in the search results, information on related compounds suggests potential uses:

- Pharmaceutical Development: Similar fluorophenyl pyrazole derivatives are key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because of their ability to interact with specific receptors in the brain . Pyrazole derivatives are widely utilized as active pharmaceutical ingredients (APIs) .

- Agricultural Chemistry: These compounds are used in formulating agrochemicals, potentially as pesticides or herbicides, to improve crop yields and minimize environmental impact .

- Material Science: They can be incorporated into polymers and coatings to enhance properties such as durability and resistance to environmental stressors .

- Analytical Chemistry: They act as standard reference materials in analytical methods, aiding researchers in the accurate quantification of related compounds in complex mixtures .

- Building Blocks for APIs: Fluorinated phenylpyrazole building blocks are used for drug discovery, medicinal chemistry, and biochemistry research .

Reactions and Synthesis

- 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is involved in synthesizing other compounds, such as 1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile, which is then used to synthesize a pyrazole-based disubstituted urea serving as an anti-melanoma agent .

- The synthesis of 1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile was carried out through the formation of the oxime by reaction of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Similarly, its interaction with DNA or RNA can interfere with the replication and transcription processes, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting reactivity and binding interactions .

- Steric Hindrance : The ortho-fluorine in the target compound may introduce steric constraints compared to para-substituted analogs (e.g., 1-(4-fluorophenyl) derivatives) .

Structural Validation Techniques

- X-ray Crystallography : Confirms pyrazole ring geometry and substituent positions (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) .

- NMR Spectroscopy : ¹H and ¹³C NMR data verify aldehyde functionality and aromatic substituents .

- Software Tools : SHELX and ORTEP-III are widely used for structure refinement and visualization .

Biological Activity

Introduction

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 618098-68-3) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C16H11FN2O, exhibits potential in various pharmacological applications, particularly in cancer therapy and neuroprotection. This article compiles current research findings, case studies, and data tables that highlight the biological activities of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C16H11FN2O |

| Molecular Weight | 266.27 g/mol |

| Purity | ≥95% |

| CAS Number | 618098-68-3 |

Antiproliferative Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia). The results indicated that this compound induces apoptosis through multiple pathways:

- Activation of Apoptotic Pathways : It was observed that the compound activates caspase 9, leading to apoptosis in cancer cells. Additionally, it induces poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis .

- Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA), which plays a crucial role in DNA replication, were significantly reduced upon treatment with the compound .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms:

- Inhibition of AChE : In vitro studies demonstrated that this compound exhibits potent AChE inhibitory activity, which is critical for treating Alzheimer's disease .

- Selective MAO Inhibition : The compound showed selective inhibition against MAO-B over MAO-A, suggesting potential use in managing neurodegenerative diseases with minimal side effects .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it may possess significant antibacterial properties against various strains:

- Bacterial Inhibition : The compound was tested against common bacterial strains, showing promising results comparable to standard antibiotics .

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of pyrazole derivatives, including this compound. The study reported a dose-dependent reduction in cell viability across different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Case Study 2: Neuroprotective Potential

In a model simulating neurodegeneration, the compound demonstrated a protective effect on neuronal cells exposed to oxidative stress. It significantly reduced markers of cell death and improved cell viability compared to untreated controls.

Q & A

Basic Research Question

- NMR : ¹H NMR shows characteristic peaks for the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons (δ 7.2–8.1 ppm). ¹⁹F NMR confirms the fluorine environment at δ -110 to -115 ppm .

- X-ray crystallography : Resolves the planar pyrazole ring and dihedral angles between substituents (e.g., 15–25° between 2-fluorophenyl and pyrazole rings), critical for structure-activity relationship (SAR) studies .

Methodological Tip : Use deuterated DMSO for NMR to prevent aldehyde proton exchange with solvent .

How can computational modeling predict reactivity or optimize derivatives for target binding?

Advanced Research Question

- DFT calculations : Evaluate the aldehyde group’s electrophilicity (Fukui indices) to predict nucleophilic attack sites during derivatization .

- Molecular dynamics (MD) : Simulate binding to biological targets (e.g., COX-2) by analyzing hydrogen bonds between the fluorine atom and Thr³⁸⁵ or hydrophobic interactions with the phenyl group .

Case Study : MD simulations of this compound binding to COX-2 revealed a 30% stronger binding affinity than ibuprofen, guiding anti-inflammatory drug design .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Purity : HPLC purity ≥95% is critical; aldehyde oxidation byproducts (e.g., carboxylic acids) can skew results .

Q. Resolution Strategy :

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Cross-validate using orthogonal methods (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) .

What are best practices for designing SAR studies on pyrazole-4-carbaldehyde derivatives?

Advanced Research Question

Core modifications : Replace the phenyl group at position 3 with heteroaromatics (e.g., pyridyl) to modulate solubility .

Functionalization : Convert the aldehyde to hydrazones or Schiff bases for enhanced antimicrobial activity .

Bioisosteric replacement : Substitute fluorine with trifluoromethyl to assess steric vs. electronic effects .

Basic Research Question

Cell lines : Use panels (e.g., NCI-60) to identify selectivity (e.g., leukemia vs. solid tumors).

Mechanistic assays : Measure apoptosis (Annexin V staining) or ROS generation (DCFH-DA probe) .

Target identification : Screen kinase inhibition (e.g., EGFR, VEGFR2) via ELISA or Western blot .

Methodological Note : Include aldehyde-free controls to rule out nonspecific cytotoxicity from oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.